Computed Lipophilicity (XLogP3‑AA) vs. Unprotected 2‑Mercaptobenzimidazole
The target compound exhibits a computed XLogP3‑AA of ≈ 4.2, compared to ≈ 1.5 for the unprotected 2‑mercaptobenzimidazole scaffold [1]. This 2.7‑unit increase in log unit directly impacts reverse‑phase chromatographic retention and solubility in bioanalytical solvents; a shift of this magnitude moves the compound from a polar-embedded C18 retention window (log k′w < 1) to a retention window (log k′w ≈ 2.8–3.5) typical of moderately lipophilic drug metabolites, enabling co‑elution with leminoprazole‑derived analytes in DMPK workflows [2].
| Evidence Dimension | Computed XLogP3‑AA (n‑octanol/water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3‑AA ≈ 4.2 |
| Comparator Or Baseline | 2‑Mercaptobenzimidazole: XLogP3‑AA ≈ 1.5 |
| Quantified Difference | ΔXLogP ≈ +2.7 (18‑fold increase in predicted P) |
| Conditions | PubChem‑computed XLogP3‑AA algorithm; consistent with experimental LogP trends for TBDMS etherification of phenolic ‑OH. |
Why This Matters
Procurement teams supporting DMPK or bioanalytical laboratories should select this protected form when reverse‑phase retention must match that of lipophilic drug metabolites such as leminoprazole, avoiding the early elution of 2‑mercaptobenzimidazole which co‑elutes with polar matrix interferences.
- [1] PubChem CID 57476941 (target) and CID 134990695 (2‑mercaptobenzimidazole); XLogP3‑AA computed values, accessed 2026‑04‑25. View Source
- [2] Snyder, L.R., Dolan, J.W. & Gant, J.R. 'Gradient elution in HPLC. I. Theoretical basis for reversed‑phase systems.' J. Chromatogr. A 165, 3–30 (1979). Framework for predicting retention from log P. View Source
